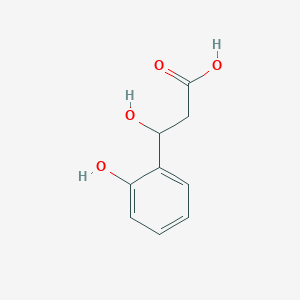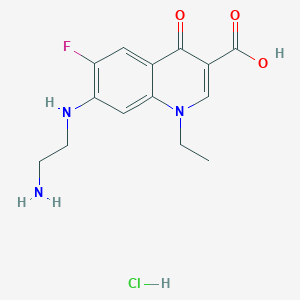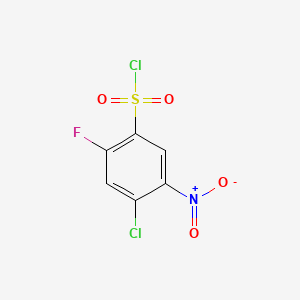
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2ClFNO4S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride typically involves the sulfonylation of 4-chloro-2-fluoro-5-nitrobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions.
Major Products Formed
Substitution: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.
Reduction: The major product is 4-chloro-2-fluoro-5-aminobenzenesulfonyl chloride.
Oxidation: Oxidation products are less common but may include sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is used in the development of drugs and diagnostic agents.
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nature of the nucleophile. The presence of electron-withdrawing groups like chloro, fluoro, and nitro enhances the electrophilicity of the sulfonyl chloride group, facilitating these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-nitrobenzenesulfonyl chloride: Similar structure but lacks the fluoro substituent.
4-Fluoro-2-nitrobenzenesulfonyl chloride: Similar structure but lacks the chloro substituent.
4-Chloro-3-nitrobenzenesulfonyl chloride: Similar structure but the nitro group is in a different position.
Uniqueness
4-Chloro-2-fluoro-5-nitrobenzenesulfonyl chloride is unique due to the combination of chloro, fluoro, and nitro substituents on the benzene ring. This unique combination enhances its reactivity and makes it a valuable reagent in various chemical transformations. The presence of multiple electron-withdrawing groups also increases its electrophilicity, making it more reactive towards nucleophiles compared to similar compounds.
Propriétés
Formule moléculaire |
C6H2Cl2FNO4S |
|---|---|
Poids moléculaire |
274.05 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H |
Clé InChI |
CSAHLXATMSKFAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
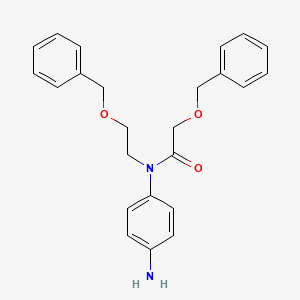
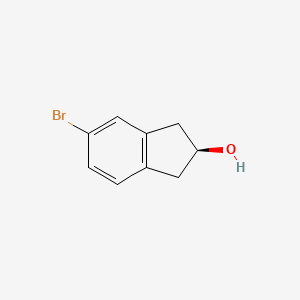
![(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13430754.png)

![3-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B13430766.png)
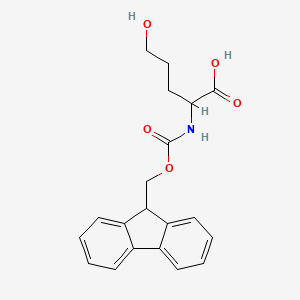
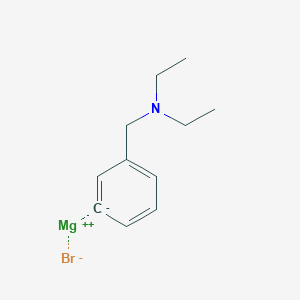
![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)
![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
